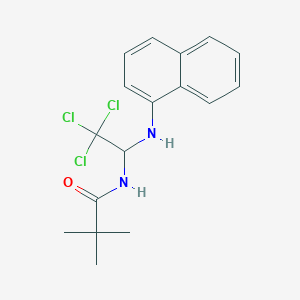

N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

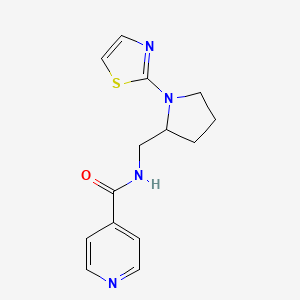

“N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” is a chemical compound with the linear formula C15H15Cl3N2O . It has a molecular weight of 345.659 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” is represented by the linear formula C15H15Cl3N2O . The compound has a molecular weight of 345.659 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide” are represented by its linear formula C15H15Cl3N2O and its molecular weight of 345.659 .科学的研究の応用

Synthesis and Optical Properties

Efficient synthetic routes have led to the development of core-trisubstituted naphthalene diimides (NDIs) with significant fluorescence quantum yields, influenced by the nature of substituents. These NDIs exhibit up to 70% fluorescence quantum yields, demonstrating their potential in applications requiring high fluorescence efficiency, such as in fluorescent core-trisubstituted naphthalene diimide dyes (Röger, Ahmed, & Würthner, 2007).

Fluorescence Derivatisation of Amino Acids

The compound has been explored as a fluorescent derivatising reagent, coupling to amino groups of various amino acids. This results in derivatives that are strongly fluorescent and suitable for biological assays, revealing its applicability in fluorescence derivatisation of amino acids and potentially in biomedical research (Frade et al., 2007).

Characterization and Crystal Structure

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with naphthalen-1yl substituents, provide insights into their crystal structure and molecular conformation. This contributes to the understanding of the compound's structural properties, potentially influencing its application in materials science (Özer et al., 2009).

Tripodal Fluororeceptors for Cations

Tripodal receptors synthesized with naphthalene diimide derivatives demonstrate sensitivity to metal ions like Fe(II), showing the potential for applications in sensing and fluorescence studies. These receptors' ability to quench fluorescence selectively could be crucial for developing sensors and diagnostic tools (Obali et al., 2019).

Ligand Components and Semiconductor Applications

The compound's derivatisation has been explored for creating ligand components that promote lower energy electronic absorption in metal complexes. Its utility in anchoring ligands to semiconductor surfaces presents significant implications for solar cell technology and artificial photosynthesis (Zong, Zhou, & Thummel, 2008).

Chemosensors for Transition Metal Ions

Naphthoquinone-based chemosensors, including derivatives of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide, have shown remarkable selectivity towards Cu2+ ions. This specificity is crucial for developing highly sensitive and selective sensors for monitoring transition metal ions in various environments (Gosavi-Mirkute et al., 2017).

Photoinitiators under LEDs

Derivatives of N-(2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl)pivalamide have been used as one-component free radical photoinitiators under LED irradiation. This application demonstrates the compound's potential in photopolymerization processes, contributing to advancements in materials science and 3D printing technologies (Zhang et al., 2018).

Safety and Hazards

特性

IUPAC Name |

2,2-dimethyl-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19Cl3N2O/c1-16(2,3)15(23)22-14(17(18,19)20)21-13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14,21H,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXPYEPMMBWCEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorobenzyl)-3-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2965863.png)

![3-(4-methoxyphenoxy)-9-[(pyridin-4-yl)methyl]-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2965864.png)

![5-benzyl-8-fluoro-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2965867.png)

![N-Tert-butyl-4-[[(6-chloroquinazolin-4-yl)amino]methyl]piperidine-1-carboxamide](/img/structure/B2965868.png)

![5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2965872.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2965875.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2965883.png)